molecular formula C4H4OS2 B15470614 4-Sulfanylthiophen-2(5H)-one CAS No. 51285-61-1

4-Sulfanylthiophen-2(5H)-one

Cat. No.: B15470614
CAS No.: 51285-61-1
M. Wt: 132.2 g/mol
InChI Key: OPHSUFQQCQVCDR-UHFFFAOYSA-N
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Description

4-Sulfanylthiophen-2(5H)-one is a useful research compound. Its molecular formula is C4H4OS2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

51285-61-1

Molecular Formula

C4H4OS2

Molecular Weight

132.2 g/mol

IUPAC Name

3-sulfanyl-2H-thiophen-5-one

InChI

InChI=1S/C4H4OS2/c5-4-1-3(6)2-7-4/h1,6H,2H2

InChI Key

OPHSUFQQCQVCDR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)S1)S

Origin of Product

United States

Biological Activity

4-Sulfanylthiophen-2(5H)-one, a compound belonging to the thiazolidin-4-one family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfanyl group, which contributes to its potential biological activity. The structure can be modified at various positions to enhance its pharmacological effects.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiazolidin-4-one exhibit significant antioxidant properties. For instance, compounds modified at specific positions showed varying degrees of effectiveness in inhibiting lipid peroxidation, as measured by the TBARS assay. The most effective derivatives had EC50 values ranging from 0.565 mM to 4.156 mM .

CompoundEC50 (mM)Activity Description
3i0.565Highest antioxidant activity
3r0.708Significant lipid peroxidation inhibition
24.156Lower antioxidant capacity

Anticancer Activity

The anticancer potential of this compound derivatives has been explored through molecular docking studies and in vitro assays. For example, certain derivatives showed selective inhibition of cancer cell lines (A549 and MCF-7) with IC50 values indicating strong cytotoxic effects . The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position significantly enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing the biofilm formation inhibition by sulfur-containing derivatives, it was found that certain derivatives effectively prevented biofilm formation in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusCorresponds to biofilm-preventing concentrations
Bacillus subtilisSlightly exceeds MIC values

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, thiazolidin-4-one derivatives have shown anti-inflammatory effects in various models. These compounds modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

  • Antioxidant Properties : A study conducted by Carraro Junior et al. evaluated the antioxidant activity of several thiazolidin-4-one derivatives using multiple assays (ABTS, DPPH). The findings indicated that these compounds possess significant reducing activity and can inhibit monoamine oxidase (MAO) selectively .
  • Anticancer Efficacy : Verma et al. reported on a specific derivative's interaction with cancer cell signaling pathways, revealing a robust anticancer effect attributed to its ability to bind effectively to target enzymes involved in tumor growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.